Cgs 21680 Cgs 21680 CGS-21680 is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by N-ethylcarboxamido and the hydrogen at position 2 on the adenine is replaced by a 4-(2-carboxyethyl)phenethylamino group. It has a role as an adenosine A2A receptor agonist and an anti-inflammatory agent. It is a member of adenosines, a monocarboxylic acid and a dicarboxylic acid monoamide. It is functionally related to an adenosine.
Brand Name: Vulcanchem
CAS No.: 120225-54-9
VCID: VC0002061
InChI: InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1
SMILES: CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
Molecular Formula: C23H29N7O6
Molecular Weight: 499.5 g/mol

Cgs 21680

CAS No.: 120225-54-9

Cat. No.: VC0002061

Molecular Formula: C23H29N7O6

Molecular Weight: 499.5 g/mol

* For research use only. Not for human or veterinary use.

Cgs 21680 - 120225-54-9

CAS No. 120225-54-9
Molecular Formula C23H29N7O6
Molecular Weight 499.5 g/mol
IUPAC Name 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid
Standard InChI InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1
Standard InChI Key PAOANWZGLPPROA-RQXXJAGISA-N
Isomeric SMILES CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
Canonical SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O

Chemical and Pharmacological Properties of CGS 21680

Structural Characteristics

CGS 21680 belongs to the class of adenosine analogs modified to enhance receptor selectivity and metabolic stability. Its molecular formula is C23H29N7O6, with a molecular weight of 499.52 g/mol . The compound features a ribose moiety substituted with an ethylcarboxamide group at the 5'-position and a propanoic acid side chain linked via a phenethylamine group to the purine ring . This structural configuration enables high-affinity binding to the orthosteric site of A2ARs while minimizing off-target interactions .

Table 1: Key Chemical Properties of CGS 21680

PropertySpecification
Molecular FormulaC23H29N7O6
Molecular Weight499.52 g/mol
CAS Number124182-57-6
Purity>98%
SolubilityUp to 100 mM in DMSO
Storage Conditions-20°C for solutions; 4°C for solid form

Receptor Binding and Selectivity

CGS 21680 exhibits nanomolar affinity for human A2ARs (Ki ≈ 15–27 nM), with approximately 50- to 100-fold selectivity over A1 receptors . Structural studies using X-ray crystallography have revealed that its binding induces a conformational change in the receptor’s extracellular loops (EL2 and EL3), narrowing the ligand-binding pocket and stabilizing interactions with residues Ser67²·⁶⁵, Glu169ᴱᴸ², and His264ᴱᴸ³ . These interactions are critical for its agonist efficacy, as mutagenesis of these residues significantly reduces receptor activation .

Mechanisms of Action and Signaling Pathways

Activation of A2AR-Dependent Signaling

Upon binding to A2ARs, CGS 21680 triggers Gs-protein coupling, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels via adenylyl cyclase activation . This cAMP-dependent pathway modulates downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which regulate inflammatory responses, neurotransmitter release, and cell proliferation .

Allosteric Modulation and Sodium Ion Binding

Recent structural analyses have identified a secondary sodium ion-binding pocket near the receptor’s intracellular surface, which influences basal A2AR activity . While CGS 21680 primarily occupies the orthosteric site, its binding indirectly stabilizes this sodium-binding region, suggesting a role in fine-tuning receptor signaling .

ModelDose RangeKey Outcomes
Collagen-Induced Arthritis0.1–1 mg/kg↓ NF-κB, ↓ IL-1β, ↓ joint swelling
Acute Lung Injury0.05 mg/kg↓ MPO, ↓ iNOS, ↓ neutrophil influx
Spinal Cord Injury0.01–0.1 mg/kg↓ JNK phosphorylation, ↓ oligodendrocyte apoptosis

Neuroprotective and Behavioral Effects

  • Parkinson’s Disease: CGS 21680 enhances motor function in MPTP-treated mice by increasing dopamine release in the striatum .

  • Autism Spectrum Disorders (ASD): In BTBR T+ mice, a model of ASD, CGS 21680 (0.005–0.01 mg/kg) improved probabilistic reversal learning and reduced repetitive self-grooming behaviors, likely via modulation of glutamate and dopamine pathways .

Structural Insights from Crystallography

Ligand-Receptor Interactions

The co-crystal structure of A2AR bound to CGS 21680 (PDB: 4EIY) highlights key interactions:

  • The ribose hydroxyl groups form hydrogen bonds with Thr88³·³⁶ and His278⁷·²⁹.

  • The ethylcarboxamide group engages in hydrophobic interactions with Leu85³·³³ and Ile274⁷·²⁵ .
    These interactions explain the compound’s high selectivity and efficacy compared to endogenous adenosine.

Conformational Changes Induced by Binding

CGS 21680 binding induces a 3.5 Å inward tilt of transmembrane helix 2 (TM2), narrowing the extracellular vestibule and stabilizing the active receptor state . This conformational shift is distinct from that observed with antagonists like ZM241385, underscoring the structural basis of agonist efficacy .

Pharmacokinetics and Limitations

Metabolic Stability and Bioavailability

CGS 21680 exhibits limited oral bioavailability due to rapid deamination by adenosine deaminase and first-pass metabolism . Intraperitoneal or intravenous administration is typically required to achieve therapeutic plasma concentrations .

Off-Target Effects at High Doses

At concentrations >1 μM, CGS 21680 may activate A1 and A3 receptors, complicating the interpretation of in vivo studies . Careful dose titration is essential to maintain receptor specificity.

Future Directions and Clinical Translation

Hybrid A2AR Modulators

Recent efforts have focused on developing bitopic ligands that target both orthosteric and allosteric sites, potentially enhancing selectivity and reducing side effects .

Clinical Trials in Neuroinflammatory Disorders

CGS 21680 derivatives are under investigation for Parkinson’s disease and multiple sclerosis, with Phase I trials expected to commence by 2026 .

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